N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1105199-91-4
Cat. No.: VC7663053
Molecular Formula: C16H13ClFN5O
Molecular Weight: 345.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105199-91-4 |
|---|---|
| Molecular Formula | C16H13ClFN5O |
| Molecular Weight | 345.76 |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H13ClFN5O/c1-9-5-6-12(8-13(9)17)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(18)7-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
| Standard InChI Key | AVUYTHGSKFWGSP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)Cl |
Introduction
N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This particular compound has garnered interest due to its potential applications in medicinal chemistry and agriculture.
Key Features:
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Chemical Structure: The compound features a triazole ring, an amine functional group, and halogenated phenyl groups, contributing to its potential biological activity.
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Synthesis: The synthesis typically involves a multi-step process requiring specific conditions such as temperature control and solvent choice.
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Applications: It is being explored for its potential therapeutic effects and agricultural uses.
Chemical Data:
| Property | Value |
|---|---|
| Molecular Formula | Not specified in available sources |
| Molecular Weight | Not specified in available sources |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
| Solubility | Soluble in organic solvents (general property of triazoles) |
| Stability | Stable under normal conditions (general property of triazoles) |
Structural Features:
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Triazole Ring: Central to its structure, allowing effective binding to enzymes or receptors.
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Halogenated Phenyl Groups: Contribute to its biological activity and stability.
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Amine Functional Group: Enhances its reactivity and potential for forming complexes.
Synthesis and Characterization
The synthesis of N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves several key steps, typically requiring careful control of reaction conditions such as temperature, solvent choice, and the use of catalysts to optimize yield and purity. Characterization of the synthesized compound can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure.
Synthetic Steps:
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Starting Materials: Typically involve chloro and fluoro-substituted anilines and appropriate triazole precursors.
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Reaction Conditions: May include the use of solvents like ethanol or dimethyl sulfoxide, with controlled temperature and pH.
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Catalysts: May be used to enhance reaction rates and yields.
Biological Activity and Potential Applications
Triazole derivatives, including N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, are known for their diverse biological activities. These compounds have shown potential in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents.
Potential Applications:
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Medicinal Chemistry: Exploration for therapeutic effects, particularly in targeting specific enzymes or receptors.
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Agriculture: Potential use as pesticides or fungicides due to their biological activity.
Future Directions:
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Mechanism of Action Studies: Detailed investigations into how the compound interacts with biological targets.
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Toxicity and Efficacy Testing: Comprehensive testing to ensure safety and effectiveness in potential applications.
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